Daledalin can be synthesized through a reduction process involving amedalin and diborane. This method entails the conversion of amedalin into daledalin by utilizing diborane as a reducing agent. The technical details of this synthesis include controlling reaction conditions such as temperature and pressure to optimize yield and purity. The reduction reaction typically requires careful handling due to the reactivity of diborane, which can pose safety risks if not managed properly .
The molecular formula for daledalin is , with a molar mass of approximately . The compound's structure features a complex arrangement of carbon, hydrogen, and nitrogen atoms, which contributes to its pharmacological activity. The specific three-dimensional conformation of daledalin can be modeled using software tools that visualize molecular structures, allowing for insights into its interaction with biological targets .
Daledalin participates in various chemical reactions typical of amine compounds. The primary reaction involves its synthesis from amedalin through reduction. Additionally, daledalin's activity as a norepinephrine reuptake inhibitor suggests that it may also undergo metabolic transformations in biological systems, potentially involving oxidation or conjugation processes that alter its pharmacokinetic properties. Detailed studies on its metabolic pathways could provide further insights into its stability and efficacy as an antidepressant .
The mechanism of action of daledalin is centered on its ability to inhibit the reuptake of norepinephrine in the synaptic cleft, thereby increasing its availability in the brain. This action is crucial for enhancing mood and alleviating symptoms of depression. Unlike other antidepressants that may also affect serotonin or dopamine levels, daledalin selectively targets norepinephrine transporters, which may lead to fewer side effects associated with broader monoamine modulation .
Daledalin exhibits several notable physical and chemical properties:
These properties are critical for determining the compound's behavior in pharmaceutical applications and its compatibility with other substances in formulations .
Despite its historical context and lack of commercial availability, daledalin serves as an important subject for scientific research into depression treatment mechanisms. Its selective action on norepinephrine reuptake presents opportunities for developing new antidepressant therapies with potentially improved safety profiles compared to existing options. Further studies could explore its efficacy in combination therapies or as part of novel drug delivery systems aimed at enhancing therapeutic outcomes for patients suffering from mood disorders .
Daledalin is a synthetic organic compound with the systematic IUPAC name methyl[3-(3-methyl-1-phenyl-2,3-dihydro-1H-indol-3-yl)propyl]amine, reflecting its structural features: an N-methylated propylamine chain attached to a 3-methyl-1-phenylindoline core [6] [9]. Its molecular formula is C₁₉H₂₄N₂, corresponding to a molecular weight of 280.415 g/mol and a monoisotopic mass of 280.1939 Da [2] [6] [9]. The compound typically exists as a solid powder in its base form, with the free base CAS registry number 22136-27-2 [9].
Structurally, daledalin features:
The compound's SMILES notation (CC1(CCCNC)CN(C2=CC=CC=C2)C3=C1C=CC=C3
) and InChIKey (YFAIJBZEDDOCAN-UHFFFAOYSA-N
) provide machine-readable representations of its connectivity [6] [9]. Elemental analysis confirms carbon (81.38%), hydrogen (8.63%), and nitrogen (9.99%) composition [9]. While the compound contains a stereocenter at the indoline C3 position, most published research describes the racemic mixture rather than isolated enantiomers [9].
Table 1: Chemical Identifiers and Properties of Daledalin
Property | Value |
---|---|
Systematic Name | methyl[3-(3-methyl-1-phenyl-2,3-dihydro-1H-indol-3-yl)propyl]amine |
Synonyms | UK-3557-15; 1H-Indole-3-propanamine, 2,3-dihydro-N,3-dimethyl-1-phenyl- |
CAS Number (Free Base) | 22136-27-2 |
Molecular Formula | C₁₉H₂₄N₂ |
Molecular Weight | 280.415 g/mol |
Exact Mass | 280.1939 Da |
XLogP | ~4.2 (Predicted) |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 2 |
Topological Polar Surface Area | 15.3 Ų |
Daledalin emerged during a scientifically fertile period for psychopharmacology research in the late 1960s and early 1970s, when pharmaceutical companies were actively investigating alternatives to first-generation tricyclic antidepressants and monoamine oxidase inhibitors [1] [2]. It was developed by ICI Pharmaceuticals (Imperial Chemical Industries) under the compound code UK-3557-15, reflecting the company's UK research base [1] [9]. The compound was patented and described in medicinal chemistry literature around 1972, with researchers Cañas-Rodriguez and Leeming publishing seminal synthesis and characterization work in the Journal of Medicinal Chemistry [1].
Clinical development progressed to controlled trials in humans by 1974. Edwards and Ollerenshaw conducted a double-blind, randomized controlled trial comparing daledalin tosylate against imipramine in patients with depressive illness, finding comparable antidepressant efficacy between the two compounds [9]. Despite these promising clinical results and its novel selective norepinephrine reuptake inhibition mechanism, ICI Pharmaceuticals did not proceed to market daledalin. Several factors likely contributed to this decision:
Consequently, daledalin remained an important research compound rather than a therapeutic agent, providing crucial pharmacological evidence for the feasibility of selective norepinephrine reuptake inhibition as an antidepressant strategy—a principle later validated by the development and approval of NRIs like reboxetine (though not without controversy) and atomoxetine [8].
Daledalin is pharmacologically classified as a selective norepinephrine reuptake inhibitor (NRI), specifically blocking the presynaptic norepinephrine transporter (NET) without significant activity at other monoamine transporters or neurotransmitter receptors [1] [2] [9]. This mechanism increases synaptic norepinephrine concentrations by preventing its reuptake into presynaptic neurons, thereby enhancing noradrenergic neurotransmission in key brain regions implicated in mood regulation, attention, and stress responses [8].
Key pharmacological characteristics include:
Table 2: Daledalin's Selectivity Profile Compared to Other Antidepressants
Compound | NET Inhibition | SERT Inhibition | DAT Inhibition | Receptor Affinities |
---|---|---|---|---|
Daledalin | High | Negligible | Negligible | Minimal (No significant H1, mAChR) |
Imipramine | Moderate | Moderate | Low | High (H1, α1, mAChR) |
Desipramine | High | Low | Negligible | Moderate (H1, α1) |
Reboxetine | High | Negligible | Negligible | Low (α1, α2, mAChR - weak) |
Atomoxetine | High | Low | Negligible | Minimal |
The mechanism positions daledalin within the broader class of norepinephrine-modulating antidepressants. Its selectivity profile anticipated later NRIs and contrasted sharply with the subsequent rise of SSRIs, which prioritized serotonergic mechanisms [8]. The compound's research legacy lies in demonstrating that selective norepinephrine reuptake inhibition alone could produce clinically significant antidepressant effects, validating NET as a viable target for depression pharmacotherapy [1] [8].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0